

An In-depth Technical Guide to the Low-Temperature Flexibility of Polysulfide Elastomers

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Compound of Interest

Compound Name: Polysulfide rubber

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Polysulfide elastomers are a class of synthetic rubbers renowned for their excellent resistance to solvents, fuels, and weathering, as well as their good gas barrier properties.^{[1][2]} A key performance characteristic that distinguishes polysulfide elastomers in demanding applications, such as aerospace sealants, industrial gaskets, and construction joints, is their inherent flexibility at low temperatures.^{[2][3]} This guide provides a comprehensive technical overview of the factors governing the low-temperature performance of polysulfide elastomers, the methodologies used for its characterization, and the influence of formulation components on this critical property.

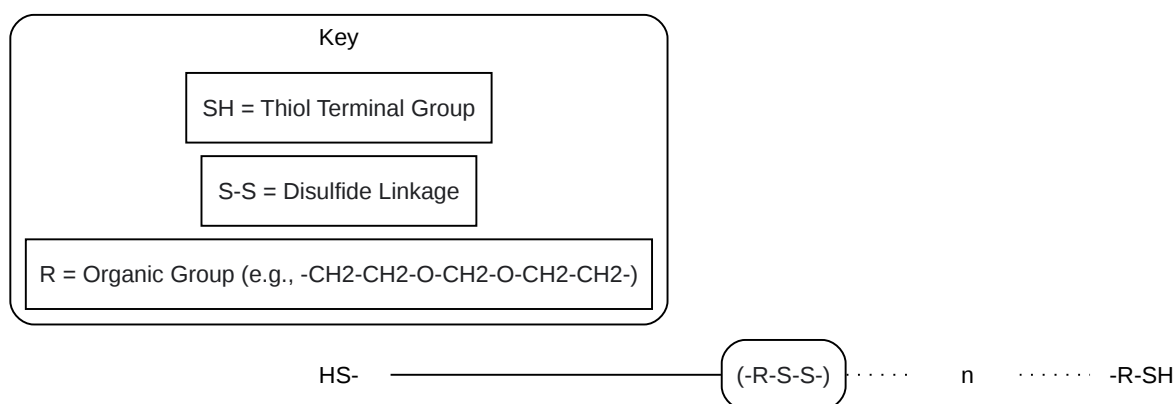
As an elastomer is cooled, its molecular chains have less thermal energy, leading to a reduction in segmental motion. This results in the material becoming stiffer and less flexible.^[4] Upon further cooling, the elastomer undergoes a transition from a rubbery, flexible state to a rigid, glassy state. This transition occurs over a temperature range known as the glass transition temperature (T_g).^[4] Below its T_g , an elastomer loses its ability to deform elastically and becomes prone to brittle fracture.^[4] For polysulfide elastomers, a low T_g is crucial for maintaining sealing integrity and flexibility in cold environments.

Structure-Property Relationships Governing Low-Temperature Flexibility

The low-temperature flexibility of a polysulfide elastomer is intrinsically linked to its molecular structure. The key structural features that influence the glass transition temperature (T_g) are the flexibility of the polymer backbone, the strength of intermolecular forces, and the overall chain mobility.

Polymer Backbone Flexibility

The inherent flexibility of the polysulfide backbone, which contains single carbon-sulfur and sulfur-sulfur bonds, allows for relatively free rotation of molecular segments. This high degree of rotational freedom contributes to a low glass transition temperature. The general structure of a liquid polysulfide polymer is shown below.



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Figure 1: General structure of a liquid polysulfide polymer.

The nature of the organic group "R" plays a significant role. The incorporation of bulky, rigid structures, such as bisphenol-A, into the polymer backbone restricts chain mobility and leads to a higher T_g .^{[5][6]} Conversely, the use of flexible aliphatic ether linkages in the organic segment enhances chain flexibility and contributes to lower T_g values.

Crosslink Density

Upon curing, the liquid polysulfide polymers form a crosslinked network. The density of these crosslinks has a direct impact on the low-temperature flexibility. A higher crosslink density restricts the mobility of the polymer chains, leading to an increase in the glass transition temperature.^[7] The choice of curing agent and the stoichiometry of the formulation are critical in controlling the crosslink density and, consequently, the low-temperature performance of the final elastomer.

Influence of Plasticizers

Plasticizers are low molecular weight compounds added to elastomers to improve their flexibility and reduce their glass transition temperature. They function by inserting themselves between the polymer chains, thereby increasing the free volume and reducing intermolecular forces, which in turn enhances chain mobility.^{[8][9]} The effectiveness of a plasticizer depends on its compatibility with the polysulfide polymer and its own low-temperature characteristics. Common plasticizers for polysulfide elastomers include phthalates, benzoates, and phosphate esters.^{[10][11]}

Experimental Characterization of Low-Temperature Flexibility

A variety of standardized test methods are employed to quantify the low-temperature performance of polysulfide elastomers. These methods provide critical data for material selection, quality control, and formulation development.

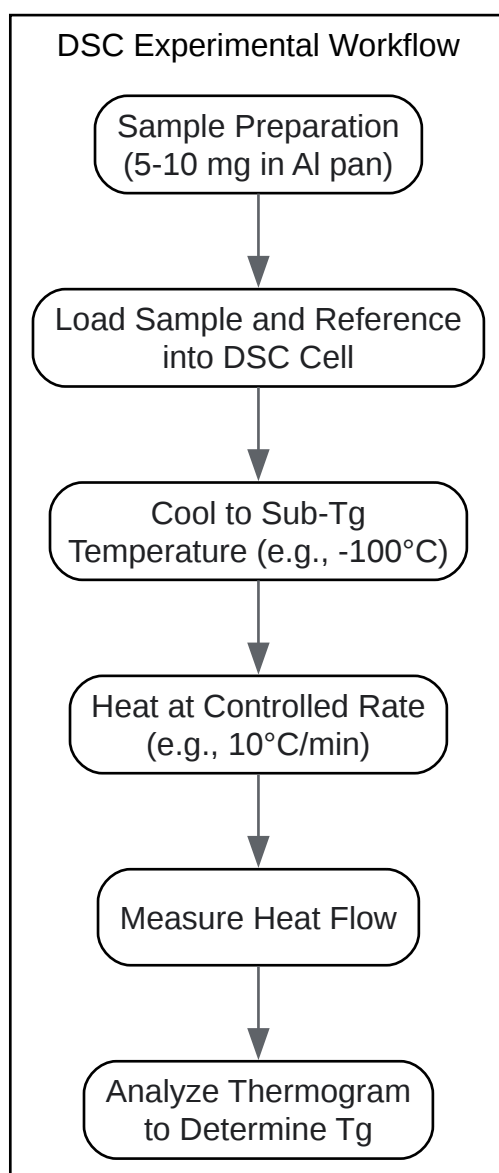
Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature. DSC is widely used to determine the glass transition temperature (T_g) of polymers.^[4] The T_g is observed as a step-like change in the heat capacity of the material.

Experimental Protocol for DSC:

- A small, weighed sample (typically 5-10 mg) of the cured polysulfide elastomer is hermetically sealed in an aluminum pan.

- An empty, sealed aluminum pan is used as a reference.
- The sample and reference pans are placed in the DSC cell.
- The cell is cooled to a temperature well below the expected T_g (e.g., -100°C).
- The sample is then heated at a controlled rate (e.g., $10^{\circ}\text{C}/\text{min}$) through the glass transition region.
- The heat flow to the sample is monitored, and the T_g is determined from the resulting thermogram, typically as the midpoint of the transition.



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Figure 2: DSC experimental workflow for Tg determination.

Dynamic Mechanical Analysis (DMA)

Dynamic Mechanical Analysis is a powerful technique for studying the viscoelastic properties of materials as a function of temperature, time, and frequency.[12][13] In a typical DMA experiment for low-temperature characterization, a sinusoidal stress is applied to a sample, and the resulting strain is measured. From this, the storage modulus (E' or G'), loss modulus (E'' or G''), and $\tan \delta$ ($\tan \delta = E''/E'$) are determined. The glass transition temperature is often taken as the peak of the $\tan \delta$ curve, which represents the point of maximum energy dissipation.[14]

Experimental Protocol for DMA:

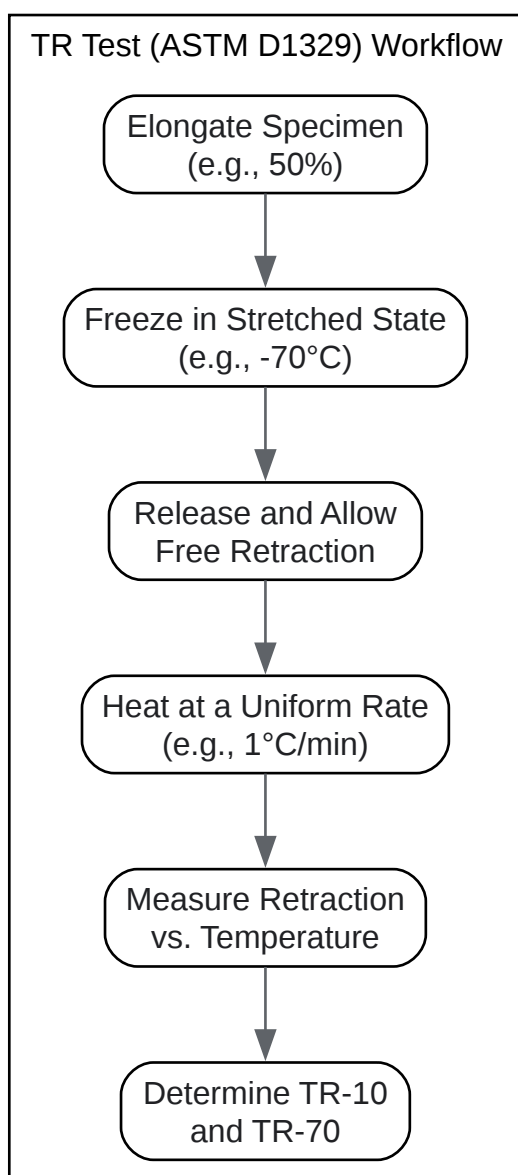
- A rectangular or cylindrical specimen of the cured polysulfide elastomer is prepared with precise dimensions.
- The specimen is mounted in the DMA instrument in a suitable clamping configuration (e.g., single cantilever, tensile, or shear).
- The sample is cooled to a temperature below its T_g .
- The temperature is then ramped up at a constant rate while the sample is subjected to a small, oscillating strain at a fixed frequency (e.g., 1 Hz).
- The storage modulus, loss modulus, and $\tan \delta$ are recorded as a function of temperature.
- The T_g is identified as the temperature at which the $\tan \delta$ peak occurs.

Temperature Retraction (TR) Test (ASTM D1329)

The Temperature Retraction test is a widely used method to assess the low-temperature characteristics of elastomers.[15][16] It measures the temperature at which a stretched and frozen rubber specimen retracts to a certain percentage of its original elongated length upon heating. The TR-10 value, the temperature at which 10% retraction occurs, is often considered a good indicator of the low-temperature service limit for an elastomer.[16]

Experimental Protocol for TR Test (ASTM D1329):

- A dumbbell-shaped test specimen is elongated to a specified percentage (typically 50%).
- The elongated specimen is locked in place and immersed in a cold bath (e.g., ethanol cooled with dry ice) at a very low temperature (e.g., -70°C) until it becomes rigid.
- The specimen is then released and allowed to retract freely while the temperature of the bath is raised at a uniform rate (e.g., 1°C/min).
- The length of the specimen is measured at regular temperature intervals.
- The percentage of retraction is calculated, and the temperatures at which 10% (TR-10) and 70% (TR-70) retraction occur are determined.



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Figure 3: TR Test (ASTM D1329) experimental workflow.

Gehman Test (ASTM D1053)

The Gehman test measures the torsional stiffness of an elastomer as a function of temperature.^{[17][18]} The results are often expressed as a relative modulus, which is the ratio of the torsional modulus at a given low temperature to the modulus at room temperature. The temperatures at which the relative modulus reaches specific values (e.g., T2, T5, T10, T100) are used to characterize the stiffening of the material at low temperatures.

Experimental Protocol for Gehman Test (ASTM D1053):

- A rectangular test specimen is mounted in the Gehman apparatus.
- The apparatus is placed in a temperature-controlled chamber.
- The initial torsional angle at room temperature is measured.
- The temperature is lowered in increments, and the torsional angle is measured at each temperature after a specified conditioning time.
- The torsional modulus and the relative modulus are calculated for each temperature.
- The temperatures corresponding to specific relative modulus values are determined.

Brittleness Temperature Test (ASTM D2137)

This test determines the lowest temperature at which an elastomer will not fracture upon impact under specified conditions.^[17] It is a measure of the material's tendency to become brittle at low temperatures.

Experimental Protocol for Brittleness Temperature Test (ASTM D2137):

- A specified number of small, rectangular test specimens are conditioned at the test temperature in a cold chamber.
- The specimens are then subjected to a single impact from a striking arm moving at a specified velocity.
- The specimens are examined for fractures.
- The test is repeated at different temperatures (typically in 2°C or 5°C increments) until the temperature is found at which none of the specimens fail. This temperature is reported as the brittleness temperature.

Quantitative Data on Low-Temperature Properties

The following tables summarize typical low-temperature properties of various polysulfide elastomer formulations. It is important to note that these values can be significantly influenced by the specific formulation, including the type and amount of polymer, curing agent, filler, and plasticizer.

Table 1: Glass Transition Temperatures (Tg) of Polysulfide Elastomers

Polysulfide Polymer Type	Curing System	Plasticizer	Tg (°C)	Test Method
Standard Liquid Polysulfide	Manganese Dioxide	None	-55 to -60	DSC
Polysulfide with Bisphenol-A	Thiol-ene Click Reaction	None	-19	DMA (tan δ peak)
Standard Liquid Polysulfide	Thiol-ene Click Reaction	None	-34 to -39	DMA (tan δ peak)
Dental Impression Material	Lead Dioxide	Dibutyl Phthalate	-55	MDSC

Data compiled from various sources.[\[1\]](#)[\[5\]](#)[\[11\]](#)

Table 2: Typical Low-Temperature Performance Metrics for Polysulfide Sealants

Property	Typical Value	Test Method
TR-10	-40°C to -55°C	ASTM D1329
Brittleness Temperature	Below -60°C	ASTM D2137

These are general values and can vary based on the specific formulation.

Conclusion

The low-temperature flexibility of polysulfide elastomers is a critical property that enables their use in a wide range of demanding applications. This performance is governed by the molecular

structure of the polymer, particularly the flexibility of the backbone, the crosslink density of the cured network, and the presence of plasticizers. A comprehensive understanding of these structure-property relationships, coupled with the use of standardized characterization techniques such as DSC, DMA, TR test, Gehman test, and brittleness temperature test, is essential for the development and selection of polysulfide elastomers with optimal performance in low-temperature environments. The quantitative data presented in this guide serves as a valuable reference for researchers and professionals working with these versatile materials.

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